molecular formula C8H4ClF3O2 B1589262 2-chloro-4-(trifluoromethyl)benzoic Acid CAS No. 23228-45-7

2-chloro-4-(trifluoromethyl)benzoic Acid

Cat. No. B1589262
CAS RN: 23228-45-7
M. Wt: 224.56 g/mol
InChI Key: DTIJZEUKFYGSEC-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzoic acid is a carboxylic acid building block . It has been used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .


Synthesis Analysis

The synthesis of 2-chloro-4-(trifluoromethyl)benzoic acid involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid. The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively. Under these conditions, a conversion of 83.03% and selectivity of 79.52% were achieved .


Molecular Structure Analysis

The molecular formula of 2-chloro-4-(trifluoromethyl)benzoic acid is C8H4ClF3O2. It has a molecular weight of 224.56 .


Chemical Reactions Analysis

The nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid is a key chemical reaction involving 2-chloro-4-(trifluoromethyl)benzoic acid .


Physical And Chemical Properties Analysis

2-chloro-4-(trifluoromethyl)benzoic acid has a melting point of 114-117℃ and a boiling point of 255 °C. Its density is 1.523 and it has a flash point of 108 °C. It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Application 1: Antifungal Activity of Salicylanilides

  • Summary of Application: 2-chloro-4-(trifluoromethyl)benzoic Acid is used in the synthesis of salicylanilide esters, which have been studied for their antifungal activity. These compounds were tested against eight fungal strains .
  • Methods of Application: The compounds were synthesized via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Application 2: Synthesis of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridine (TFMP) and its derivatives, which can be synthesized using 2-chloro-4-(trifluoromethyl)benzoic Acid, are used in the agrochemical and pharmaceutical industries .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it mentions the use of 2-chloro-4-(trifluoromethyl)benzoic Acid in the process .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Application 3: Synthesis of 1,3,4-Oxadiazole Derivatives

  • Summary of Application: 2-chloro-4-(trifluoromethyl)benzoic Acid is used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .
  • Methods of Application: The specific methods of synthesis are not detailed in the source, but it mentions the use of 2-chloro-4-(trifluoromethyl)benzoic Acid in the process .
  • Results: The results or outcomes of this application are not specified in the source .

Application 4: Investigation of Ligand Binding with Chaperones

  • Summary of Application: 2-chloro-4-(trifluoromethyl)benzoic Acid is used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .
  • Methods of Application: The specific methods of investigation are not detailed in the source, but it mentions the use of 2-chloro-4-(trifluoromethyl)benzoic Acid in the process .
  • Results: The results or outcomes of this application are not specified in the source .

Application 5: Synthesis of Salicylanilide 4-(trifluoromethyl)benzoates

  • Summary of Application: 4-(trifluoromethyl)benzoic Acid is used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
  • Methods of Application: The compounds were synthesized via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
  • Results: The results or outcomes of this application are not specified in the source .

Application 6: Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids

  • Summary of Application: 4-(trifluoromethyl)benzoic Acid is used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids .
  • Methods of Application: The specific methods of analysis are not detailed in the source, but it mentions the use of 4-(trifluoromethyl)benzoic Acid in the process .
  • Results: The results or outcomes of this application are not specified in the source .

Safety And Hazards

The safety measures for handling 2-chloro-4-(trifluoromethyl)benzoic acid include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIJZEUKFYGSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455881
Record name 2-chloro-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(trifluoromethyl)benzoic Acid

CAS RN

23228-45-7
Record name 2-chloro-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
CL Cioffi, S Liu, MA Wolf, PR Guzzo… - Journal of Medicinal …, 2016 - ACS Publications
We previously disclosed the discovery of rationally designed N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), …
Number of citations: 12 pubs.acs.org
N Tian, H Wu, H Zhang, D Yang, L Lv, Z Yang… - Bioorganic & medicinal …, 2020 - Elsevier
Triple-negative breast cancer (TNBC), a subset of breast cancers, have poorer survival than other breast cancer types. Recent studies have demonstrated that the abnormal Hedgehog (…
Number of citations: 6 www.sciencedirect.com
KK MURAHARI, BR KALAM, S KANAKAM, A AMBATI… - Elsevier B - Citeseer
Heterocyclic skeleton benzo-[1, 4]-oxazine has attracted the attention of scientists design molecules of therapeutic importance 1-2. They posses pharmacological activities such as …
Number of citations: 2 citeseerx.ist.psu.edu
F Mongin, O Desponds, M Schlosser - Tetrahedron letters, 1996 - Elsevier
Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation at a position adjacent to the single halogen substituent when treated with alkyllithiums (at −…
Number of citations: 73 www.sciencedirect.com
F Ndikuryayo, B Moosavi, WC Yang… - Journal of Agricultural …, 2017 - ACS Publications
The development of new herbicides is receiving considerable attention to control weed biotypes resistant to current herbicides. Consequently, new enzymes are always desired as …
Number of citations: 103 pubs.acs.org
R Zhang, K Su, L Yang, M Tang, M Zhao… - Journal of Medicinal …, 2023 - ACS Publications
Sepsis-associated acute kidney injury (AKI) is a serious clinical problem, without effective drugs. Abnormal activation of the purinergic P2X7 receptor (P2X7R) in septic kidneys makes …
Number of citations: 3 pubs.acs.org
H Ahrens, G Lange, T Müller… - Angewandte chemie …, 2013 - Wiley Online Library
… A possible synthetic access to isoxaflutole (Scheme 2) starts with 2-chloro-4-trifluoromethyl benzoic acid (11). The aromatic nucleophilic substitution with sodium thiomethylate and the …
Number of citations: 161 onlinelibrary.wiley.com

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